![molecular formula C8H15N3O7 B8792553 3-METHYL-3-NITROSO-1-[(3R,4R,5S,6R)-2,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]UREA](/img/structure/B8792553.png)
3-METHYL-3-NITROSO-1-[(3R,4R,5S,6R)-2,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-3-YL]UREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La streptozocine, également connue sous le nom de streptozotocine, est un agent antinéoplasique alkylant naturel. C'est un composé de glucosamine-nitrosourée dérivé de la bactérie du sol Streptomyces achromogenes. La streptozocine est particulièrement toxique pour les cellules bêta productrices d'insuline du pancréas chez les mammifères et est utilisée en médecine pour traiter certains cancers des îlots de Langerhans .
Méthodes De Préparation
La streptozocine est synthétisée par une série de réactions chimiques impliquant la glucosamine et la nitrosourée. La voie de synthèse implique généralement la nitrosation de dérivés de la glucosamine. Les méthodes de production industrielles impliquent la fermentation de Streptomyces achromogenes suivie de processus d'extraction et de purification .
Analyse Des Réactions Chimiques
La streptozocine subit diverses réactions chimiques, notamment :
Oxydation : la streptozocine peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : elle peut également subir des réactions de réduction, bien que celles-ci soient moins courantes.
Substitution : la streptozocine peut participer à des réactions de substitution, en particulier impliquant sa partie nitrosourée. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. .
Applications de recherche scientifique
La streptozocine a un large éventail d'applications de recherche scientifique :
Chimie : elle est utilisée comme réactif dans diverses réactions chimiques et études.
Biologie : la streptozocine est utilisée pour induire le diabète chez les animaux de laboratoire, fournissant un modèle pour l'étude du diabète et de ses complications.
Médecine : elle est utilisée dans le traitement du carcinome métastatique des cellules des îlots pancréatiques. La streptozocine est également utilisée dans la recherche pour étudier les effets du diabète sur différents organes et systèmes.
Industrie : La streptozocine est utilisée dans l'industrie pharmaceutique pour le développement d'agents antinéoplasiques et d'autres composés thérapeutiques .
Mécanisme d'action
La streptozocine exerce ses effets principalement par l'alkylation et la réticulation des brins d'ADN, conduisant à l'inhibition de la synthèse de l'ADN. Cela entraîne la mort cellulaire, en particulier dans les cellules qui se divisent rapidement, telles que les cellules cancéreuses. La streptozocine est sélectivement toxique pour les cellules bêta pancréatiques en raison de son absorption par la protéine de transport du glucose GLUT2. Les dommages à l'ADN induits par la streptozocine activent la poly(ADP-ribose) polymérase (PARP), qui joue un rôle important dans l'induction du diabète .
Applications De Recherche Scientifique
Streptozocin has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: Streptozocin is used to induce diabetes in experimental animals, providing a model for studying diabetes and its complications.
Medicine: It is used in the treatment of metastatic pancreatic islet cell carcinoma. Streptozocin is also used in research to study the effects of diabetes on different organs and systems.
Industry: Streptozocin is used in the pharmaceutical industry for the development of antineoplastic agents and other therapeutic compounds .
Mécanisme D'action
Streptozocin exerts its effects primarily through the alkylation and cross-linking of DNA strands, leading to the inhibition of DNA synthesis. This results in cell death, particularly in rapidly dividing cells such as cancer cells. Streptozocin is selectively toxic to pancreatic beta cells due to its uptake by the glucose transporter protein GLUT2. The DNA damage induced by streptozocin activates poly(ADP-ribose) polymerase (PARP), which plays a significant role in the induction of diabetes .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C8H15N3O7 |
|---|---|
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
1-methyl-1-nitroso-3-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-17)8(16)9-4-6(14)5(13)3(2-12)18-7(4)15/h3-7,12-15H,2H2,1H3,(H,9,16)/t3-,4-,5-,6-,7?/m1/s1 |
Clé InChI |
ZSJLQEPLLKMAKR-YDEIVXIUSA-N |
SMILES |
CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |
SMILES isomérique |
CN(C(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O)N=O |
SMILES canonique |
CN(C(=O)NC1C(C(C(OC1O)CO)O)O)N=O |
Color/Form |
POINTED PLATELETS OR PRISMS FROM 95% ETHANOL PALE-YELLOW CRYSTALS Ivory-colored crystalline powde |
melting_point |
239 °F (Decomposes) (NTP, 1992) |
Description physique |
D-glucose, 2-deoxy-2-[[(methylnitrosoamino)-carbonyl]amino]- is an off-white powder. Melting point 115 °C. Used as an anti-cancer drug. Carcinogenic. Ivory-colored or pale yellow solid; [HSDB] Light yellow crystalline solid; [MSDSonline] |
Solubilité |
Soluble (NTP, 1992) SOL IN WATER, LOWER ALCOHOLS & KETONES. SLIGHTLY SOL IN POLAR ORG SOLVENTS; INSOL IN NON-POLAR ORGANIC SOLVENTS. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



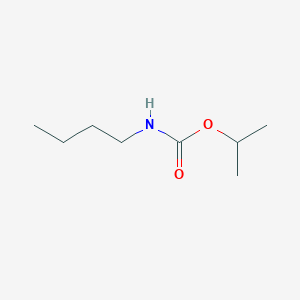
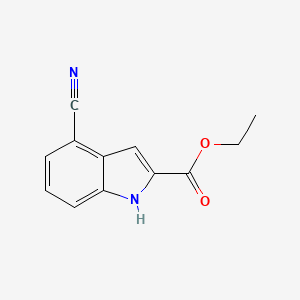
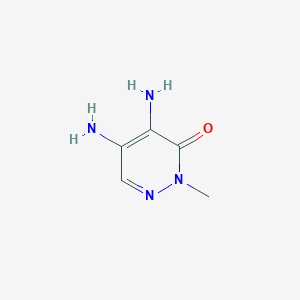
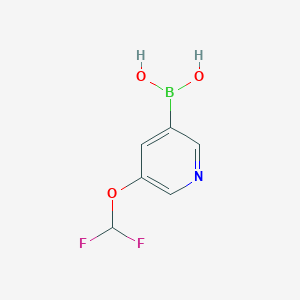

![6-Isopropyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8792511.png)
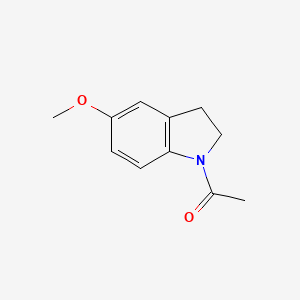
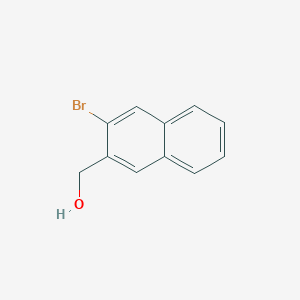
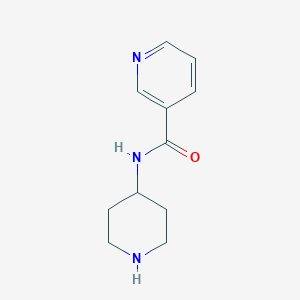

![3-Chloro-4,7-difluorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B8792560.png)
![N-[2-(2-nitrophenyl)ethyl]acetamide](/img/structure/B8792568.png)

